Boc-L-Hydroxyprolinol

Thermal Stability Peptide Synthesis Cyclization

Non-hydroxylated prolinol analogs fail in stereoselective syntheses due to premature cyclization at 67°C and lack of 4-position directing capability. Boc-L-Hydroxyprolinol (CAS 61478-26-0) eliminates these failures with its trans-4-hydroxy group, enabling high diastereoselectivity in asymmetric hydrogenation via Crabtree catalyst. • Thermal stability advantage: No competing intramolecular lactonization upon primary alcohol activation; survives conditions where Boc-L-prolinol degrades. • Defined solid (mp 81-86°C, [α]D -47°): Reliable automated dispensing & rapid MP identity verification. • Dual hydroxyl scaffold: Divergent synthesis of 4-alkylprolinol libraries for kinase inhibitors & 4-purinylpyrrolidine nucleosides.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B7908522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Hydroxyprolinol
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1CO)O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m1/s1
InChIKeyGIIDZEBNRLNGMS-GVHYBUMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Hydroxyprolinol Overview


Boc-L-Hydroxyprolinol, systematically named N-(tert-butoxycarbonyl)-trans-4-hydroxy-L-prolinol (CAS 61478-26-0), is a protected chiral amino alcohol derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. It features a pyrrolidine ring with a Boc-protected secondary amine, a primary alcohol at the 2-position, and a secondary hydroxyl group at the 4-position, with the specific stereochemistry (2S,4R) [1]. This compound is a white to off-white solid at room temperature with a melting point of 81–86 °C and a specific optical rotation of -47° (c=1, CHCl₃), making it readily identifiable and procurable . It is widely utilized as a chiral building block and intermediate in the synthesis of peptidomimetics, nucleoside analogs, and organocatalysts due to its dual hydroxyl functionality and stereochemically defined scaffold .

Key Differentiators of Boc-L-Hydroxyprolinol


While N-Boc-L-prolinol (CAS 69610-40-8) serves as a fundamental chiral building block in asymmetric synthesis and peptidomimetic construction, its simpler structure—lacking the 4-hydroxy group—fails to provide the critical stereoelectronic and functional handle necessary for many advanced applications . Direct substitution with this more generic analog is not scientifically viable when the synthesis demands either a differentiated reactivity profile at the 4-position or enhanced thermal stability under specific reaction conditions. The presence of the trans-4-hydroxy group in Boc-L-Hydroxyprolinol fundamentally alters both its physicochemical properties (e.g., melting point elevated by over 20 °C compared to the non-hydroxylated analog) and its utility as a functionalizable scaffold, rendering generic substitution a high-risk approach that often leads to reaction failure or necessitates costly re-optimization .

Boc-L-Hydroxyprolinol Evidence Guide


Thermal Stability vs. Boc-L-prolinol

When the primary hydroxyl group of Boc-protected prolinol derivatives is converted into a good leaving group (e.g., a sulfonate ester), the stability of the resulting intermediate varies dramatically depending on the presence of the 4-hydroxy substituent. Studies on Boc-L-prolinol reveal that upon such activation, it rapidly undergoes intramolecular cyclization to form γ-butyrolactone at just 67 °C, rendering it unsuitable for many subsequent synthetic manipulations [1]. In contrast, Boc-L-Hydroxyprolinol, with its additional 4-hydroxy group, exhibits markedly enhanced thermal stability under analogous conditions, enabling a broader range of reaction sequences and higher overall synthetic efficiency.

Thermal Stability Peptide Synthesis Cyclization

Diastereoselective Hydrogenation

In asymmetric hydrogenation reactions, the presence of a hydroxyl group at the 4-position of Boc-protected prolinol derivatives serves as a powerful stereodirecting element. When subjected to hydrogenation with the Crabtree catalyst (Ir[COD]PyPCy₃PF₆), exocyclic olefins derived from Boc-L-Hydroxyprolinol undergo diastereoselective reduction, with the 4-hydroxy group effectively overriding the directing effect of the carbamate unit to favor trans-substituted pyrrolidine products [1]. In contrast, analogous hydrogenation of substrates lacking this hydroxyl group (e.g., those derived from Boc-L-prolinol) relies solely on the less effective steric bias of the carbamate, often resulting in lower diastereoselectivity or the need for more forcing conditions.

Diastereoselective Hydrogenation Chiral Synthesis Pyrrolidine Derivatives

Handling and Purity Comparison

Physicochemical properties directly impact ease of handling, storage, and quality control during procurement. Boc-L-Hydroxyprolinol exists as a well-defined solid with a sharp melting point of 81–86 °C, facilitating reliable purity assessment by melting point determination [1]. In contrast, the non-hydroxylated analog Boc-L-prolinol (CAS 69610-40-8) exhibits a lower and broader melting range of 58–66 °C, and it is also available as a liquid depending on purity, which can complicate handling and solid dispensing in automated synthesis platforms .

Physicochemical Properties Purity Assessment Procurement Specifications

Nucleoside Analog Synthesis

Boc-L-Hydroxyprolinol is explicitly identified as a useful reactant for the preparation of 4-purinylpyrrolidine nucleosides, a class of compounds investigated for antiviral and anticancer applications [1]. This application is directly supported by primary literature, where the closely related enantiomeric building block N-(tert-butoxycarbonyl)-trans-4-hydroxy-D-prolinol is employed as a key stereochemically defined intermediate in a five-step sequence (61.1% overall yield) leading to purine-substituted pyrrolidine nucleoside analogs [2]. Generic N-Boc-L-prolinol lacks the 4-hydroxy handle required for this specific scaffold construction and cannot substitute in this synthetic route.

Nucleoside Synthesis Antiviral Research Medicinal Chemistry

Boc-L-Hydroxyprolinol Application Scenarios


Diastereocontrolled Peptidomimetic Synthesis

Procure Boc-L-Hydroxyprolinol when developing stereochemically complex peptidomimetics or enzyme inhibitors that demand precise control over the 4-position stereochemistry. The compound's 4-hydroxy group acts as a powerful directing element in asymmetric hydrogenation, enabling the synthesis of trans-4-alkylprolinol derivatives with high diastereoselectivity, as demonstrated with the Crabtree catalyst [1]. This application leverages the compound's unique ability to override standard carbamate-directed selectivity, a capability not present in non-hydroxylated prolinol building blocks.

Activated Prolinol Electrophiles for Nucleoside Analogs

Use Boc-L-Hydroxyprolinol in synthetic sequences requiring the activation of the primary alcohol as a leaving group (e.g., for Mitsunobu couplings or nucleophilic displacements). Its enhanced thermal stability relative to Boc-L-prolinol—which undergoes premature cyclization at 67 °C upon activation [1]—ensures that the desired intermolecular reaction proceeds without competing intramolecular lactonization. This is particularly valuable in the synthesis of 4-purinylpyrrolidine nucleosides, where the intact prolinol scaffold is essential for successful coupling with purine bases [2].

Solid Dispensing for High-Throughput

Select Boc-L-Hydroxyprolinol for automated synthesis platforms or when streamlined quality control is a priority. Its well-defined solid state and sharp melting point of 81–86 °C facilitate reliable automated solid dispensing and rapid identity verification via melting point determination [1]. In contrast, the lower-melting and occasionally liquid Boc-L-prolinol (58–66 °C) presents handling challenges and greater variability in physical form, which can introduce errors in high-throughput workflows.

4-Alkylprolinol Library Synthesis

Employ Boc-L-Hydroxyprolinol as a starting material for the divergent synthesis of 4-alkylprolinol libraries, as outlined by Del Valle and Goodman [1]. The exocyclic olefin derived from this compound serves as a versatile intermediate that, upon stereoselective hydrogenation, yields trans-4-substituted prolinols. This approach provides access to a range of novel proline-based building blocks for incorporation into biologically relevant peptidomimetics, a strategy that is not feasible with the simpler Boc-L-prolinol scaffold due to the absence of the key 4-hydroxy directing group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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